molecular formula C16H11ClF2N2O4S2 B10960532 3-chloro-4-(difluoromethoxy)-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide

3-chloro-4-(difluoromethoxy)-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide

Cat. No.: B10960532
M. Wt: 432.9 g/mol
InChI Key: SHLNRMMWZJLXPX-UHFFFAOYSA-N
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Description

3-chloro-4-(difluoromethoxy)-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothiophene core, a sulfonamide group, and a difluoromethoxy substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-(difluoromethoxy)-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide typically involves multiple steps, including the formation of the benzothiophene core, introduction of the chloro and difluoromethoxy groups, and the attachment of the sulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-(difluoromethoxy)-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-chloro-4-(difluoromethoxy)-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-4-(difluoromethoxy)-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-chloro-4-(difluoromethoxy)-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide include other benzothiophene derivatives and sulfonamide-containing molecules.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H11ClF2N2O4S2

Molecular Weight

432.9 g/mol

IUPAC Name

3-chloro-4-(difluoromethoxy)-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C16H11ClF2N2O4S2/c17-13-12-10(25-16(18)19)2-1-3-11(12)26-14(13)15(22)21-8-4-6-9(7-5-8)27(20,23)24/h1-7,16H,(H,21,22)(H2,20,23,24)

InChI Key

SHLNRMMWZJLXPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)SC(=C2Cl)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)OC(F)F

Origin of Product

United States

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